1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid
Description
1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted at the N1 position with a pyridin-2-ylmethyl group and a carboxylic acid moiety at the C3 position.
Properties
CAS No. |
920019-73-4 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,18,19) |
InChI Key |
RSXOPDYITHWYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of indazole-3-carboxylic acid exhibit moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disrupting bacterial cell membranes, leading to cell death.
- A specific derivative showed a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa that was lower than that of the reference drug streptomycin, indicating potential as a new antibacterial agent .
-
Neurological Disorders :
- Compounds related to indazole-3-carboxylic acid are being investigated as agonists for nicotinic acetylcholine receptors, which are crucial in the treatment of Alzheimer's disease and schizophrenia . These compounds may help restore normal receptor function in conditions where these receptors are defective.
- Cancer Treatment :
Agricultural Applications
- Antibacterial Agents for Plants :
- Research indicates that certain derivatives exhibit promising antibacterial activity against phytopathogenic bacteria, which could be useful in agricultural settings to protect crops from bacterial diseases . The compounds were effective at low concentrations, highlighting their potential as eco-friendly pesticides.
Material Science Applications
- Organic Electronics :
- The unique electronic properties of indazole derivatives make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form stable films and maintain conductivity under various conditions is being explored for applications in flexible electronics.
Case Studies
- Case Study 1 : A study on the synthesis and evaluation of 2-(6-imidazo[1,2-a]pyridin-2-yl) derivatives demonstrated their effectiveness against multiple bacterial strains, showcasing their potential as lead compounds for further drug development .
- Case Study 2 : The development of indazole derivatives as c-KIT inhibitors has shown promising results in preclinical trials for GIST treatment, with significant reductions in tumor growth observed in animal models .
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and properties of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid and its analogs:
Key Observations :
- Halogenated derivatives (e.g., lonidamine) exhibit higher lipophilicity, favoring tissue penetration but limiting bioavailability .
- Alkyl chains (e.g., 5-fluoropentyl) enhance metabolic stability in SCRAs but may increase toxicity risks .
Antispermatogenic and Anticancer Agents
- Lonidamine : Inhibits spermatogenesis and cancer cell respiration by targeting mitochondrial hexokinase. Demonstrated efficacy in reducing testicular weight and inducing Sertoli cell tight junction damage in rats .
- Tolnidamine : A derivative of lonidamine with enhanced amorphousness and bioactivity due to a methyl group on the benzyl substituent .
- Pyridin-2-ylmethyl analog: No direct activity data, but the pyridine moiety may modulate interactions with enzymes or receptors distinct from halogenated analogs.
Biological Activity
1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an indazole core with a pyridine substituent and a carboxylic acid functional group, which contributes to its unique chemical properties. This structural configuration is essential for its biological activity, influencing its interaction with various molecular targets.
Biological Activities
1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : Research has shown that derivatives of indazole compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It may act by modulating enzyme activity related to cancer cell growth .
The mechanism by which 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid exerts its effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, thereby reducing tumor growth.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors, potentially affecting neurotransmitter systems and offering implications for psychiatric disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various indazole derivatives, including 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid, demonstrated significant antiproliferative effects against several cancer cell lines. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent in oncology. The IC50 values reported were promising compared to existing treatments .
Future Directions
The ongoing research into the biological activity of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid suggests several avenues for future exploration:
- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
- Structural Modifications : Optimization of the chemical structure could enhance its potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
